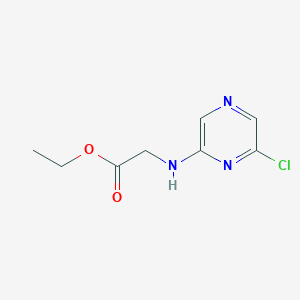
4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid
Descripción general
Descripción
4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid (4-BEB) is an organic compound that is used in various scientific and industrial applications. It is a colorless solid that is soluble in water, ethanol and many other organic solvents. 4-BEB is a versatile compound that is used in a wide range of applications, including synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Halogen Bonding Studies
4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid, though not directly studied, relates closely to research on halogen bonding in bromobenzoic acid derivatives. For instance, the study of 4-bromo-3,5-di(methoxy)benzoic acid revealed insights into the strength and characteristics of Br…Br type II halogen bonds. This research is pivotal for understanding molecular interactions and designing materials with specific properties, such as in the development of sensors or pharmaceuticals (Raffo et al., 2016).
Synthesis and Chemical Reactivity
Research on the synthesis of γ-lactones using a combination of cesium fluoride-Celite and acetonitrile under reflux condition utilized similar bromobenzoic acid derivatives. Such methodologies are foundational for organic synthesis, potentially offering routes to synthesize compounds related to 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid (Khan et al., 2003).
Molecular Structure Analysis
The structural and vibrational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid provides a basis for understanding the molecular properties of similar compounds. By determining descriptors like ionization energy and electrophilicity, researchers can predict the reactivity of compounds, including those structurally related to 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid. Such studies are crucial for the development of new materials and drugs (Yadav et al., 2022).
Fluorescence Probes Development
While not directly involving 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid, research on developing fluorescence probes to detect reactive oxygen species utilizes similar brominated compounds. This highlights the potential for using brominated benzoic acid derivatives in designing sensitive and selective probes for biological and chemical applications (Setsukinai et al., 2003).
Luminescent Properties in Coordination Compounds
The study of lanthanide coordination compounds using derivatives of benzyloxy benzoic acid, including those with bromo substituents, underscores the influence of substituent groups on luminescent properties. Such research has implications for the design of materials with specific optical properties, potentially including derivatives of 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid for applications in sensing, imaging, and light-emitting devices (Sivakumar et al., 2010).
Propiedades
IUPAC Name |
4-bromo-2-(2,2-difluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKNOKHVMZMFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464529.png)


![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464533.png)



![3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine](/img/structure/B1464538.png)
![2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1464541.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}cyclobutanamine](/img/structure/B1464544.png)



